molecular formula C9H11NO B081869 2-Aminoindan-1-ol CAS No. 15028-16-7

2-Aminoindan-1-ol

Cat. No. B081869
CAS RN: 15028-16-7
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Aminoindan-1-ol and its derivatives are synthesized through various methods. A notable approach involves the conversion of indan-2-ol through steps like acetylation, electrophilic bromination, deacetylation, and dimethoxylation, followed by azidation and Pd–C catalyzed hydrogenation to yield 2-amino-5,6-dimethoxyindan hydrochloride (Göksu & SeÇen, 2005). Another pathway involves the Grignard reaction between 1-(2-aminoaryl)ketones and alkynylmagnesium bromides, leading to carbonylative conditions in the presence of a PdI2-KI catalytic system (Gabriele et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Aminoindan-1-ol derivatives has been studied through various methods, including chiral discrimination studies which reveal the importance of the relative configuration of amino and hydroxy groups in supramolecular hydrogen-bond networks (Kinbara, Katsumata, & Saigo, 2003). Such structural configurations are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

2-Aminoindan-1-ol undergoes various chemical reactions, including condensation and oxidative bond formation processes. These reactions are pivotal for synthesizing amino-substituted 1,3,4-oxadiazoles and thiadiazoles, demonstrating the compound's versatility in organic synthesis (Niu et al., 2015).

Physical Properties Analysis

The physical properties of 2-Aminoindan-1-ol derivatives are influenced by their molecular structure. The study of these properties is essential for applications in material science and pharmaceuticals. For example, the enantioselective enzymatic reactions used for synthesizing cis- and trans-1-amino-2-indanol showcase the impact of molecular structure on physical properties (Yun et al., 2006).

Scientific Research Applications

1. HIV-1 Protease Inhibitors and Asymmetric Syntheses

  • Application Summary: 2-Aminoindan-1-ol is used as a ligand in the synthesis of indinavir, a HIV protease inhibitor approved by the United States Food and Drug Administration for the treatment of AIDS . It’s also of interest as an effective ligand in asymmetric catalysis and syntheses .
  • Methods of Application: The compound was prepared in high enantiomeric excess (>96%) by an immobilized lipase-catalyzed selective acylation of racemic trans-l-azidoindan-2-ol . The immobilized enzyme can be recovered and recycled without significant loss of activity .
  • Results: The development of efficient syntheses of enantiomerically pure 2-Aminoindan-1-ol is the subject of considerable attention because of its utility as an effective ligand in indinavir .

2. Neurologic Disorders and Psychotherapy

  • Application Summary: 2-Aminoindan-1-ol is a research chemical with applications in neurologic disorders and psychotherapy . It has also been sold as a designer drug . It acts as a selective substrate for NET and DAT .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of neurologic disorders and psychotherapy .
  • Results: The outcomes of these applications are not specified in the source .

3. Anti-Parkinsonian Drugs

  • Application Summary: 2-Aminoindan-1-ol was originally developed in the context of anti-Parkinsonian drugs as a metabolite of rasagiline .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of neurologic disorders .
  • Results: The outcomes of these applications are not specified in the source .

4. Designer Drug

  • Application Summary: 2-Aminoindan-1-ol is a research chemical that has also been sold as a designer drug . It acts as a selective substrate for NET and DAT .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of psychotherapy .
  • Results: The outcomes of these applications are not specified in the source .

5. Novel Psychoactive Substances

  • Application Summary: Aminoindanes, including 2-Aminoindan-1-ol, increased rapidly in popularity on the recreational drug market, particularly after mephedrone and other synthetic cathinones were banned in the UK in 2010 . Novel aminoindanes continue to emerge, but relatively little is known about their effects and risks .
  • Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that the compound is administered orally or intravenously in the context of psychotherapy .
  • Results: The outcomes of these applications are not specified in the source .

6. Enzymatic Route to Optically Active l-Aminoindan-2-ol

  • Application Summary: (1 S ,2 R )- and (1 R ,2 S )-l-aminoindan-2-ol were prepared in high enantiomeric excess (>96%) by an immobilized lipase-catalyzed selective acylation of racemic trans - l-azidoindan-2-ol . The development of efficient syntheses of enantiomerically pure (lS,2 R )-l-aminoindan-2-ol (1) is the subject of considerable attention because of its utility as an effective ligand in indinavir .
  • Methods of Application: The immobilized amano lipase can be further utilized to resolve racemic trans-1-azidoindan- 2-ol in high optical purity . Optically active trans- 1-azid- oindan-2-ol has been efficiently converted to the corresponding enantiomer of cis-1 -aminoindan-2-ol in optically pure form .
  • Results: The outcomes of these applications are not specified in the source .

Safety And Hazards

2-Aminoindan-1-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication, and appropriate legislation is needed to protect public health without impeding research .

properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933902
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoindan-1-ol

CAS RN

15028-16-7, 13575-72-9, 23337-80-6
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoindan-1-ol
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Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Record name 2-aminoindan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
K Kinbara, Y Katsumata, K Saigo - Chirality, 2003 - Wiley Online Library
… -2-ol and trans-2-aminoindan-1-ol were studied. Enantiopure … , while enantiopure trans-2-aminoindan1-ol had a moderate-… salts with trans-2-aminoindan-1-ol. These results suggest that …
Number of citations: 11 onlinelibrary.wiley.com
A Luna, A Maestro, C Astorga, V Gotor - Tetrahedron: Asymmetry, 1999 - Elsevier
… -Cbz-2-aminoindan-1-ol is resolved when isopropenyl acetate is used as the acylating agent. The enantioselectivity of the reaction was lower for (±)-trans-N-Cbz-2-aminoindan-1-ol due …
Number of citations: 39 www.sciencedirect.com
MW Kim, ES Ma - YAKHAK HOEJI, 2006 - koreascience.kr
Amino-5, 6-dimethoxyindan hydrochloride was synthesized from 3-(3, 4-dirnethoxyphenyl) propionic acid by intramolecular Friedel-Crafts acylation, oximation with hydroxylamine, and …
Number of citations: 0 koreascience.kr
Y Kobayashi, K Kinbara, M Sato, K Saigo - Chirality, 2005 - Wiley Online Library
Both novel enantiopure trans‐1‐aminobenz[f]indan‐2‐ols (4) were obtained from the racemate by the diastereomeric salt formation with (+)‐ and (–)‐dibenzoyltartaric acids (8), …
Number of citations: 16 onlinelibrary.wiley.com
E Horáková, J Valtr, K Dostálová, P Drabina… - …, 2019 - Wiley Online Library
… Moreover the hydrogenation of trans-2a under neutral conditions preventing epimerization led to trans-2-aminoindan-1-ol, whose NMR spectra are known.23c Preferential formation of …
R Sakurai, S Suzuki, J Hashimoto, M Baba, O Itoh… - Organic …, 2004 - ACS Publications
… interest to note that complete diastereomeric enrichment could be achieved for α-amino nitriles similarly prepared by using racemic trans-1-aminoindan-2-ol (2), cis-2-aminoindan-1-ol (3…
Number of citations: 50 pubs.acs.org
S Hagishita, M Shiro, K Kuriyama - Journal of the Chemical Society …, 1984 - pubs.rsc.org
We have synthesized the title compounds having two pharmacophores of the β-phenethylamine moiety with a semi-rigid spatial arrangement. They are very suitable for studies on the …
Number of citations: 14 pubs.rsc.org
A MIYAKE, K ITOH, N TADA, M TANABE… - Chemical and …, 1983 - jstage.jst.go.jp
… Derivatives of 5-hydroxy-2aminoindan-1-ol (33) and 2-hydroxy-6-aminobenzocyclohepten-5-ol (34, 35) were also synthesized in order to investigate the influence of the ring size on the …
Number of citations: 17 www.jstage.jst.go.jp
V Gotor - Organic process research & development, 2002 - ACS Publications
… and 2,1-aminoindanols 25 were using Pseudomonas cepacia lipase (PSL) in dioxane and vinyl acetate as the acyl donor (E > 200); however, in the case of the trans-2-aminoindan-1-ol …
Number of citations: 139 pubs.acs.org
DA Lewis - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
The metabolism of cis-indane-1, 2-diol, trans-indane-1, 2-diol, indene epoxide and 2-hydroxyindan-1-one in rats has been studied. The substances were administered to the animals by …
Number of citations: 19 www.ncbi.nlm.nih.gov

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